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Compound of Interest

Compound Name: 6-Bromo-5-fluoroquinolin-3-amine

Cat. No.: B12080806

Get Quote

Executive Summary & Compound Profile
This guide provides an in-depth analytical framework for 6-bromo-5-fluoroquinolin-3-amine,

a highly specific trisubstituted quinoline scaffold often utilized in the development of kinase

inhibitors and antibacterial agents.

Due to the specific substitution pattern (halogenation at the 5,6-positions and amination at the

3-position), this molecule presents unique spectroscopic challenges. This document

synthesizes data from established quinoline analogs and theoretical chem-informatics to

provide a robust characterization strategy.
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Property Detail

IUPAC Name 6-bromo-5-fluoroquinolin-3-amine

Molecular Formula

C

H

BrFN

Exact Mass
239.9698 (for

Br)

ClogP (Est.) 2.3 - 2.6

Key Features -deficient heterocycle, peri-interaction (F5-H4),

Br-isotope pattern

Mass Spectrometry (MS): The Isotopic Fingerprint
The most immediate confirmation of identity for this compound is the bromine isotope pattern.

Unlike standard organic molecules, the presence of bromine creates a distinct 1:1 doublet in

the molecular ion region.

Diagnostic Fragmentation (ESI+)
Method: Electrospray Ionization (Positive Mode) is recommended due to the basicity of the

quinoline nitrogen and the exocyclic amine.
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Ion Species
m/z (

Br)

m/z (

Br)
Intensity Ratio Interpretation

[M+H] 241.0 243.0 1 : 1

Protonated

molecular ion.

The equal

intensity confirms

one Bromine

atom.

[M+H - NH

]
224.0 226.0 1 : 1

Loss of exocyclic

amine

(characteristic of

3-

aminoquinolines)

.

[M+H - HF] 221.0 223.0 < 10%

Minor pathway;

loss of HF from

the peri-position.

Purity Assessment Protocol
LC-MS Condition: C18 Column, Water/Acetonitrile (+0.1% Formic Acid).

Detection: UV at 254 nm (quinoline core) and 320 nm (extended conjugation of amine).

Acceptance Criteria: A single peak in UV trace coinciding with the 241/243 mass pair.

Nuclear Magnetic Resonance (NMR): The Scalar
Coupling Web
The NMR spectrum of this molecule is defined by the Fluorine-Proton scalar couplings. The

F nucleus (Spin 1/2, 100% abundance) will split nearby proton signals, complicating the
standard quinoline splitting patterns.

Predicted H NMR Data (400 MHz, DMSO- )
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Note: Chemical shifts are estimated based on substituent increment calculations relative to

quinoline base values.

Proton (ppm) Multiplicity Coupling (Hz)
Structural
Logic

H2 8.55 - 8.65 d (narrow)

Deshielded by

adjacent N1;

typically a singlet

or fine doublet.

H4 7.80 - 7.95 dd ,

Diagnostic Peak.

The "Peri"

proximity to F5

causes

significant

coupling and

deshielding.

H8 7.50 - 7.60 dd ,

Pseudo-triplet

appearance due

to coupling with

H7 and long-

range coupling to

F5.

H7 7.35 - 7.45 dd ,

Ortho to Br.

Coupling to F5 is

weak (through 4

bonds + Br

influence).

NH 5.60 - 6.00 s (broad) -

Exchangeable.[1]

Broad singlet,

shifts with

concentration/sol

vent.

F NMR Characteristics
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Shift:

to

ppm (relative to CFCl

).

Pattern: The Fluorine signal will appear as a multiplet (dd or ddd) due to coupling with H4

(peri) and H8 (para-like).

Decoupling: Running a

F{

H} (proton-decoupled) experiment will collapse this to a singlet, confirming the presence of a
single fluorine environment.

Visualization of Coupling Networks
The following diagram illustrates the scalar coupling (

-coupling) network that defines the NMR spectrum.

Legend

Fluorine (C5)

Proton H4
(Peri-Position)

Strong 4J (Peri)
~6.0 Hz

Proton H8

Long Range 4J
~5.5 Hz

Bromine (C6)
(Coupling Blocker)

Substituent Effect
(Inductive)

Proton H7

Ortho 3J
~9.0 Hz

Red Arrow: Diagnostic F-H Coupling
Black Arrow: Standard H-H Coupling

Click to download full resolution via product page

Caption: Figure 1. Scalar coupling network highlighting the diagnostic interaction between

Fluorine-5 and Proton-4 (Peri-effect).
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Infrared Spectroscopy (IR): Functional Group
Validation
IR is less specific for the substitution pattern but critical for validating the functional groups,

particularly the amine.

Wavenumber (cm

)
Assignment Description

3450 & 3350 N-H Stretch

Primary amine (-NH

) asymmetric and symmetric

stretches. Often appears as a

doublet.

1620 - 1640 N-H Bend
Scissoring vibration of the

primary amine.

1580 - 1600 C=N / C=C
Quinoline ring skeletal

vibrations.

1150 - 1250 C-F Stretch
Strong band, characteristic of

aryl fluorides.

600 - 700 C-Br Stretch

Weak to medium band, often

obscured in the fingerprint

region.

Experimental Workflow: Characterization Pipeline
To ensure high data integrity (E-E-A-T), the following workflow is recommended for researchers

synthesizing or validating this compound.
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Crude Synthesis Product

1. TLC Screening
(Hex/EtOAc 1:1)

2. LC-MS (ESI+)
Check for 241/243 Doublet

Is Mass Correct?

Flash Chromatography

Impure

3. NMR Prep
(Dissolve in DMSO-d6)

Pure

4. Full Characterization
(1H, 19F, 13C)

Click to download full resolution via product page

Caption: Figure 2. Step-by-step analytical decision tree for validating 6-bromo-5-
fluoroquinolin-3-amine.

Protocol: NMR Sample Preparation
Mass: Weigh 5.0 – 10.0 mg of the solid.

Solvent: Add 0.6 mL of DMSO-

(Deuterated Dimethyl Sulfoxide). Note: CDCl
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may be used, but aminoquinolines often have poor solubility or broad peaks in chloroform
due to hydrogen bonding.

Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to prevent

baseline distortion.

Acquisition:

Set relaxation delay (

) to

seconds to ensure integration accuracy of the aromatic protons.

Acquire

F spectrum with a spectral width of at least 200 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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